molecular formula C11H14N2O B587522 N-Methyl Serotonin-d3 CAS No. 1794811-18-9

N-Methyl Serotonin-d3

Cat. No.: B587522
CAS No.: 1794811-18-9
M. Wt: 193.264
InChI Key: ASUSBMNYRHGZIG-FIBGUPNXSA-N
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Description

Contextualization of N-Methylserotonin as an Endogenous Biogenic Amine

N-Methylserotonin, also known as 5-hydroxy-N-methyltryptamine (5-HO-NMT), is classified as an endogenous biogenic amine. nih.govwikipedia.org Biogenic amines are organic nitrogenous compounds with low molecular weight, synthesized through metabolic processes in animals, plants, and microbes. wikipedia.org N-Methylserotonin is a derivative of serotonin (B10506), distinguished by the presence of a methyl group on its alkyl amine. wikipedia.orghmdb.ca

The biosynthesis of this compound occurs via the N-methylation of serotonin, a reaction catalyzed by the enzyme indolethylamine N-methyltransferase (INMT). nih.govhmdb.ca In humans, N-Methylserotonin is a component of tryptophan metabolism. hmdb.ca Its presence is not limited to humans; it has been identified in various plants, such as black cohosh (Actaea racemosa), animals, and fungi. wikipedia.orghmdb.ca

Functionally, N-Methylserotonin interacts with several serotonin receptors, exhibiting high affinity for the 5-HT1A and 5-HT7 receptors. nih.govhmdb.ca Beyond its receptor binding activity, it also functions as a selective serotonin reuptake inhibitor. hmdb.ca Research indicates that metabolites of serotonin, including N-methylated tryptamines, can possess psychoactive properties. nih.govjneurosci.org

Chemical Properties of N-Methylserotonin
PropertyValue
Molecular FormulaC11H14N2O nih.gov
Molecular Weight190.24 g/mol nih.gov
IUPAC Name3-[2-(methylamino)ethyl]-1H-indol-5-ol nih.gov
SynonymsNorbufotenin, 5-hydroxy-N-methyltryptamine (5-HO-NMT) wikipedia.org
ClassificationTryptamine (B22526) alkaloid, Biogenic amine wikipedia.orghmdb.ca

Rationale for Deuterated Analogs in Advanced Chemical Biology and Neuropharmacology

Deuterated analogs are molecules in which one or more hydrogen atoms have been replaced by their heavier isotope, deuterium (B1214612). cdnsciencepub.com This substitution often leads to compounds with altered metabolic stability and pharmacokinetic properties. cdnsciencepub.comacs.org In neuropharmacology, these analogs are invaluable tools for studying the metabolism and effects of neuroactive compounds. nih.gov

Stable isotope labeling is a powerful technique used to trace the path of a substance through a biological system, such as a chemical reaction or metabolic pathway. spectroinlets.com This methodology is fundamental to quantitative proteomics and metabolomics, allowing for the precise measurement of changes in protein and metabolite levels. nih.govroyalsocietypublishing.org

The core principle involves incorporating stable isotopes (like deuterium, 13C, or 15N) into molecules of interest. These labeled compounds then serve as internal standards in analytical experiments. x-chemrx.comclearsynth.com By adding a known quantity of the labeled standard to a biological sample, researchers can accurately quantify the amount of the corresponding endogenous (unlabeled) compound. publish.csiro.auresearchgate.net This approach is crucial for determining the concentration of biogenic amines in complex biological matrices like blood or brain tissue. publish.csiro.auup.ac.za

N-Methylserotonin-d3 is the deuterated analog of N-Methylserotonin, where three hydrogen atoms on the methyl group are replaced with deuterium. veeprho.com This isotopic substitution is key to its utility in mass spectrometry (MS), a technique that separates ions based on their mass-to-charge ratio.

The primary advantage of using N-Methylserotonin-d3 is its function as a superior internal standard for quantitative analysis by liquid chromatography-mass spectrometry (LC-MS). veeprho.com Because its chemical and physical properties are nearly identical to the natural compound, it behaves similarly during sample extraction, purification, and chromatographic separation. researchgate.net However, due to the presence of three deuterium atoms, it has a molecular weight that is three Daltons higher than N-Methylserotonin. This mass difference allows the mass spectrometer to distinguish between the deuterated standard and the endogenous analyte.

This co-elution with the analyte, combined with a distinct mass signal, enables highly accurate and precise quantification by correcting for any sample loss or variability during the analytical process, and mitigating matrix effects that can interfere with the analysis. veeprho.comresearchgate.net

Key Advantages of Using Deuterated Standards in Mass Spectrometry
AdvantageDescription
Improved Accuracy & PrecisionCorrects for analyte loss during sample preparation and instrumental analysis, leading to more reliable quantitative results. veeprho.com
Mitigation of Matrix EffectsThe standard experiences similar ionization suppression or enhancement as the analyte, allowing for effective normalization. researchgate.net
High SpecificityThe distinct mass difference allows for unambiguous differentiation between the standard and the endogenous compound, even if they co-elute chromatographically. researchgate.net
Enhanced ReliabilityServes as a robust internal standard for pharmacokinetic studies, therapeutic drug monitoring, and metabolic research. veeprho.com

Properties

CAS No.

1794811-18-9

Molecular Formula

C11H14N2O

Molecular Weight

193.264

IUPAC Name

3-[2-(trideuteriomethylamino)ethyl]-1H-indol-5-ol

InChI

InChI=1S/C11H14N2O/c1-12-5-4-8-7-13-11-3-2-9(14)6-10(8)11/h2-3,6-7,12-14H,4-5H2,1H3/i1D3

InChI Key

ASUSBMNYRHGZIG-FIBGUPNXSA-N

SMILES

CNCCC1=CNC2=C1C=C(C=C2)O

Synonyms

3-[2-[Methyl-d3)amino]ethyl]-1H-indol-5-ol;  3-[2-[(Methyl-d3)amino]ethyl]indol-5-ol;  5-Hydroxy-N-(methyl-d3)tryptamine;  5-Hydroxy-Nω-(methyl-d3)tryptamine;  N-(Methyl-d3)-5-hydroxytryptamine;  N-(Methyl-d3)serotonin; 

Origin of Product

United States

Advanced Analytical Methodologies Employing N Methyl Serotonin D3

Quantification in Biological Matrices via Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as a premier analytical technique known for its high specificity, sensitivity, and efficiency in clinical chemistry and research. researchgate.net The use of deuterated analogs like N-Methyl Serotonin-d3 is central to achieving high-quality quantitative results for the corresponding endogenous compound in complex biological samples such as plasma, urine, or tissue homogenates. uts.edu.au

Application as an Internal Standard for Enhanced Accuracy and Precision

In quantitative LC-MS/MS analysis, the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for achieving the highest accuracy and precision. lumiprobe.com this compound is ideally suited for this role in the quantification of endogenous N-Methyl Serotonin (B10506). As an internal standard, it is added at a known concentration to samples at an early stage of preparation. lcms.cz

Because this compound has nearly identical physicochemical properties to the non-deuterated (or "light") analyte, it behaves similarly during sample extraction, cleanup, and chromatographic separation, co-eluting from the LC column. This ensures that any analyte loss or variability during sample processing, or fluctuations in instrument response (matrix effects), affects both the standard and the analyte equally. researchgate.net The mass spectrometer, however, can easily distinguish between the analyte and the SIL-IS due to the +3 Dalton mass difference. By calculating the peak area ratio of the analyte to its deuterated internal standard, variations are normalized, leading to significantly improved precision and accuracy in the final concentration measurement. uts.edu.au

Monitoring of Protonated Ion Clusters and Characteristic Fragmentation Patterns

In electrospray ionization (ESI) mass spectrometry, typically used in LC-MS/MS, tryptamines and related compounds are detected as protonated molecules [M+H]⁺ in positive ion mode. researchgate.netresearchgate.net For N-Methyl Serotonin, which has a molar mass of 190.246 g·mol⁻¹, the parent ion would be observed at a mass-to-charge ratio (m/z) of approximately 191.2. wikipedia.org Consequently, this compound, with its three deuterium (B1214612) atoms, would produce a protonated molecule at m/z 194.2.

During tandem mass spectrometry (MS/MS), this parent ion is selected and fragmented by collision-induced dissociation (CID) to produce a unique pattern of product ions. The fragmentation of N-Methyl Serotonin typically involves the cleavage of the ethylamine (B1201723) side chain. A characteristic fragment is formed by the loss of the dimethylamine (B145610) group, leading to a major product ion. The specific fragmentation pattern for N-Methyl Serotonin and its deuterated analog allows for highly specific and sensitive detection using Multiple Reaction Monitoring (MRM). researchgate.net

CompoundParent Ion (Precursor) [M+H]⁺ (m/z)Major Product Ion (m/z)Neutral Loss
N-Methyl Serotonin191.2146.1CH₅N (Methylamine)
This compound194.2146.1CD₃H₂N (Trideuteromethylamine)

Data is derived from typical fragmentation patterns of N-methylated tryptamines. Exact m/z values can vary slightly based on instrument calibration and resolution. researchgate.netoup.com

Isotopic Ratio Analysis for Confirmation of Deuterium Incorporation

Mass spectrometry is a critical tool for verifying the successful synthesis and purity of this compound. High-resolution mass spectrometry can confirm the elemental composition and the mass shift corresponding to the incorporation of three deuterium atoms. Isotopic purity, which is the percentage of the labeled compound that contains the desired number of deuterium atoms, is assessed by examining the ion cluster of the protonated molecule. A high isotopic purity (typically >98%) is essential for its use as an internal standard to prevent signal interference at the mass of the unlabeled analyte.

Utility in Pharmacokinetic and Metabolic Research (Preclinical)

The use of deuterated compounds, often called "heavy" molecules, extends beyond simple quantification into the realm of dynamic biological studies. semanticscholar.org The stable isotopic label acts as a tracer, allowing researchers to follow the compound through complex biological systems without the need for radioactive isotopes. semanticscholar.orgmedchemexpress.com

Tracing Metabolic Fate and Turnover of Serotonergic Compounds

When this compound is introduced into a preclinical model, it can be administered to trace its distribution, metabolism, and excretion over time. lumiprobe.comhtximaging.com Because the deuterium label does not typically alter the fundamental biological activity, the labeled compound follows the same metabolic pathways as its endogenous counterpart. Researchers can use LC-MS/MS to detect and identify metabolites of this compound, as these metabolites will also retain the +3 mass shift (or a portion of it, depending on the metabolic reaction). This allows for the clear differentiation of the administered compound and its metabolites from the pool of endogenous serotonergic compounds, enabling precise studies of metabolic fate and turnover rates. htximaging.com

Investigation of Drug Metabolism and Transport Dynamics

The replacement of hydrogen with deuterium can subtly alter the strength of the C-H bond, leading to what is known as the kinetic isotope effect (KIE). semanticscholar.org The C-D bond is stronger and requires more energy to break than a C-H bond. This effect is particularly relevant for metabolic reactions that involve the cleavage of a C-H bond at the site of deuteration, such as N-demethylation mediated by cytochrome P450 (CYP) enzymes. semanticscholar.org

By comparing the metabolism of N-Methyl Serotonin with this compound, researchers can investigate the specific metabolic pathways affecting the N-methyl group. A slower rate of metabolism for the deuterated version would indicate that N-demethylation is a significant clearance pathway. semanticscholar.org This approach is widely used in drug discovery to create analogues with potentially improved pharmacokinetic profiles, such as reduced metabolic clearance and longer half-life. semanticscholar.org

Application AreaAdvantage Conferred by DeuterationUnderlying Principle
Pharmacokinetics (PK)Potentially reduced metabolic clearance and longer half-life.Kinetic Isotope Effect (KIE) slows bond cleavage at the deuterated site (e.g., CYP450-mediated N-demethylation). semanticscholar.org
Metabolite ProfilingAllows unambiguous tracking of a drug and its metabolites.The mass difference distinguishes the administered drug from endogenous compounds. htximaging.com
Drug SafetyCan decrease the formation of potentially reactive or undesirable metabolites.Slowing metabolism at one site may favor other, safer metabolic pathways. semanticscholar.org

High-Throughput Screening Applications

This compound serves a critical function in advanced high-throughput screening (HTS) campaigns, particularly those targeting the serotonergic system. Its primary role is as an internal standard in mass spectrometry (MS)-based assays, which are increasingly favored in drug discovery for their specificity, sensitivity, and speed. The near-identical chemical and physical properties of this compound to its non-deuterated (endogenous) counterpart, N-Methyl Serotonin, allow it to co-elute during chromatographic separation and exhibit similar ionization efficiency. However, its increased mass due to the three deuterium atoms enables a mass spectrometer to distinguish it from the unlabeled analyte, ensuring precise and accurate quantification, which is paramount for the reliability of HTS data.

In the context of HTS, deuterated standards like this compound are indispensable for mitigating matrix effects—a common phenomenon where components in a complex biological sample (e.g., plasma, cell lysate) suppress or enhance the ionization of the target analyte, leading to inaccurate measurements. By adding a known concentration of this compound to each sample, any variation in signal intensity caused by matrix effects can be normalized, as both the standard and the analyte are affected proportionally.

Modern HTS platforms, such as the RapidFire High-throughput Mass Spectrometry System, leverage this principle to achieve ultrafast sample analysis. These systems can process samples in under 15 seconds each, making the screening of large compound libraries feasible. lcms.cz In a typical workflow for screening inhibitors of the serotonin transporter (SERT) or enzymes involved in serotonin metabolism, this compound would be used as the internal standard for quantifying the concentration of N-Methyl Serotonin or other related analytes. lcms.czresearchgate.net

Research findings have demonstrated the utility of deuterated standards in various HTS-compatible assays:

Enzyme Activity Assays: In studies of indoleethylamine N-methyltransferase, an enzyme that methylates tryptamines like serotonin, deuterated analogues have been successfully used as internal standards in gas chromatography-mass spectrometry (GC-MS) methods to quantify the enzymatic products. nih.gov This approach allows for the rapid screening of potential enzyme inhibitors.

Neurotransmitter Quantification: Highly sensitive isotope-dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have been developed for quantifying neurotransmitters like serotonin in model organisms. nih.gov The use of deuterated internal standards is crucial for achieving the high recovery and unequivocal identification needed to measure subtle, drug-induced changes in neurotransmitter levels. nih.gov

Label-Free Receptor Binding Assays: Mass spectrometry is emerging as a powerful label-free detection method for receptor binding assays, providing an alternative to traditional radioligand or fluorescence-based techniques. researchgate.net In this format, this compound can be used to accurately quantify the amount of native N-Methyl Serotonin that binds to a target, such as the 5-HT receptor, in the presence of a test compound. This allows for the determination of binding affinities (Ki) and the identification of competitive or allosteric modulators from large compound libraries.

The data below summarizes key parameters from relevant analytical methods where deuterated standards are employed for high-throughput analysis of neurotransmitters and related compounds.

Interactive Data Table: Analytical Methods Utilizing Deuterated Standards

Analytical TechniqueAnalyte(s)Internal Standard(s)MatrixKey Finding / ApplicationReference
SPE/MS/MSTricyclic Antidepressants & SSRIsDeuterated drug analogs (e.g., Citalopram-D6)Human SerumUltrafast analysis (<13 sec/sample); LOQ of 5 ng/mL for all analytes. lcms.cz
LC-MS/MSDopamine (B1211576), SerotoninDeuterated Dopamine, Deuterated SerotoninC. elegansHighly sensitive method for studying drug-mediated neurotransmitter modulation. nih.gov
GC-MSN-methylated tryptamines & serotoninDeuterated analogues of the aminesLung TissueSpecific and sensitive quantification for enzyme activity determination. nih.gov
LC-ESI-MS/MSFluoxetine-BufferEstablished a label-free MS binding assay for the human serotonin transporter (hSERT). researchgate.net

Enzymatic Transformations and Metabolic Pathways of N Methylserotonin

Biosynthetic Precursors and Pathways

The biosynthesis of serotonin (B10506), the immediate precursor to N-Methylserotonin, is a well-characterized pathway that serves as the foundation for the formation of this methylated derivative.

The initial and rate-limiting step in serotonin biosynthesis is the hydroxylation of L-tryptophan to form 5-hydroxytryptophan (B29612) (5-HTP). nih.govresearchgate.netjneurosci.org This critical reaction is catalyzed by the enzyme tryptophan hydroxylase (TPH). nih.govmdpi.com Two main isoforms of this enzyme exist:

TPH1: Primarily found in peripheral tissues, such as the gut and the pineal gland. nih.govmdpi.com It is responsible for the synthesis of the majority of peripheral serotonin. plos.org

TPH2: Predominantly expressed in the neurons of the central nervous system and the myenteric plexus. mdpi.complos.org It is the key enzyme for serotonin synthesis within the brain. researchgate.netplos.org

The existence of these two isoforms highlights the independent regulation of serotonin production in the central nervous system versus the periphery, a separation reinforced by the blood-brain barrier's impermeability to serotonin. nih.gov While both isoforms catalyze the same reaction, they exhibit different kinetic properties. TPH1, for instance, has a higher affinity for tryptophan than TPH2. jneurosci.org The expression and activity of these isoforms are critical determinants of serotonin levels in different parts of the body. mdpi.com

Following the initial hydroxylation, the newly formed 5-HTP undergoes decarboxylation to yield serotonin (5-hydroxytryptamine or 5-HT). This reaction is catalyzed by the enzyme L-aromatic amino acid decarboxylase (AAAD), also known as DOPA decarboxylase (DDC). wikipedia.orguniprot.orgfrontiersin.org

AAAD is a pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme with broad substrate specificity, capable of decarboxylating various aromatic L-amino acids. wikipedia.orgnih.gov In the context of serotonin synthesis, it efficiently converts 5-HTP to serotonin. uniprot.org While not the rate-limiting step in basal serotonin synthesis, AAAD's activity can become crucial under conditions of increased precursor availability, such as during supplementation with 5-HTP. wikipedia.org AAAD is widely distributed throughout the body and plays a vital role in the synthesis of several key neurotransmitters, including dopamine (B1211576) and trace amines. frontiersin.orgrarediseases.org

Methylation Mechanisms Leading to N-Methylserotonin

The conversion of serotonin to N-Methylserotonin is achieved through a methylation reaction, a common biochemical modification.

The primary enzyme responsible for the N-methylation of serotonin is Indolethylamine N-methyltransferase (INMT). hmdb.canih.govwikipedia.org This enzyme catalyzes the transfer of a methyl group from the universal methyl donor, S-adenosyl-L-methionine (SAM), to the amine group of serotonin, resulting in the formation of N-Methylserotonin and S-adenosyl-L-homocysteine (SAH). hmdb.cawikipedia.org INMT is also capable of methylating other indolethylamines, such as tryptamine (B22526). wikipedia.org In some biological systems, particularly in plants, there is evidence suggesting that tryptamine may first be methylated to N-methyltryptamine, which is then hydroxylated to form N-methylserotonin. nih.govmdpi.com

The activity of INMT is subject to regulation, which in turn influences the production of N-Methylserotonin. Product inhibition is a key regulatory mechanism, where the products of the enzymatic reaction, such as S-adenosyl-L-homocysteine (SAH) and N,N-dimethyltryptamine (DMT), can inhibit the enzyme's activity. acs.org SAH has been shown to be a competitive inhibitor with respect to SAM and a noncompetitive inhibitor with respect to N-methylserotonin. acs.org The expression and activity of INMT can also be influenced by various physiological and genetic factors. nih.gov

Catabolism and Degradation Pathways

Similar to its precursor serotonin, N-Methylserotonin is subject to enzymatic degradation. The major metabolic pathway for N-Methylserotonin involves oxidative deamination catalyzed by Monoamine Oxidase A (MAO-A). nih.govresearchgate.net This reaction converts N-Methylserotonin into 5-hydroxyindole (B134679) acetaldehyde (B116499). nih.govresearchgate.net This intermediate can then be further metabolized through two main routes:

Oxidation: Aldehyde dehydrogenase (ALDH) can oxidize 5-hydroxyindole acetaldehyde to 5-hydroxyindoleacetic acid (5-HIAA). nih.govresearchgate.net

Reduction: Aldehyde reductase (ALR) can reduce 5-hydroxyindole acetaldehyde to 5-hydroxytryptophol (B1673987). nih.govresearchgate.net

The metabolism of N-Methylserotonin closely mirrors that of serotonin, suggesting that it is likely rapidly metabolized by the widely distributed MAO-A. nih.gov Under conditions where MAO-A is inhibited, cytochrome P450 enzymes may play a minor role in the metabolism of N-Methylserotonin. nih.govscispace.com

Interactive Data Tables

Table 1: Key Enzymes in the N-Methylserotonin Metabolic Pathway

EnzymeAbbreviationFunctionCofactor
Tryptophan Hydroxylase 1TPH1Hydroxylation of L-tryptophan to 5-HTP in peripheral tissues. nih.govmdpi.com-
Tryptophan Hydroxylase 2TPH2Hydroxylation of L-tryptophan to 5-HTP in the central nervous system. mdpi.complos.org-
L-Aromatic Amino Acid DecarboxylaseAAAD/DDCDecarboxylation of 5-HTP to serotonin. wikipedia.orguniprot.orgPyridoxal Phosphate (PLP)
Indolethylamine N-methyltransferaseINMTMethylation of serotonin to N-Methylserotonin. hmdb.canih.govS-adenosyl-L-methionine (SAM)
Monoamine Oxidase AMAO-AOxidative deamination of N-Methylserotonin. nih.govresearchgate.netFlavin Adenine Dinucleotide (FAD)
Aldehyde DehydrogenaseALDHOxidation of 5-hydroxyindole acetaldehyde to 5-HIAA. nih.govresearchgate.net-
Aldehyde ReductaseALRReduction of 5-hydroxyindole acetaldehyde to 5-hydroxytryptophol. nih.govresearchgate.net-

Role of Monoamine Oxidase (MAO) in N-Methylserotonin Metabolism

The primary enzyme responsible for the metabolism of N-Methylserotonin is Monoamine Oxidase (MAO), specifically the MAO-A isoform. nih.govnih.gov In vitro studies using human liver microsomes have demonstrated that N-Methylserotonin is a substrate for MAO-A, but not for MAO-B. nih.gov This enzymatic process is analogous to the metabolism of serotonin. nih.gov

The reaction catalyzed by MAO-A involves the oxidative deamination of N-Methylserotonin, leading to the formation of an unstable intermediate, 5-hydroxyindole acetaldehyde. nih.govnih.gov The kinetic parameters for this reaction are very similar to those observed for the metabolism of serotonin by MAO-A, indicating that both compounds are equally effective substrates for the enzyme. nih.gov The involvement of MAO-A is confirmed by the complete inhibition of 5-hydroxyindole acetaldehyde formation in the presence of the MAO-A inhibitor, clorgyline. nih.gov Given that MAO-A is widely distributed throughout the body, including along absorption pathways and at the blood-brain barrier, the oral bioavailability and central nervous system penetration of N-Methylserotonin are predicted to be low due to rapid metabolism. nih.gov

Formation of Key Metabolites (e.g., 5-Hydroxyindoleacetic Acid)

Following its formation by MAO-A, the intermediate 5-hydroxyindole acetaldehyde is further metabolized into two main products: 5-hydroxyindoleacetic acid (5-HIAA) and 5-hydroxytryptophol. nih.govnih.gov The formation of 5-HIAA is catalyzed by the enzyme aldehyde dehydrogenase, while the reduction to 5-hydroxytryptophol is carried out by aldehyde reductase. nih.govnih.gov

The metabolic pathway from N-Methylserotonin to 5-HIAA mirrors that of serotonin, where serotonin is first oxidized by MAO to 5-hydroxyindoleacetaldehyde, which is then further oxidized by aldehyde dehydrogenase to form 5-HIAA. wikipedia.orgwikipedia.org Due to the similar metabolic fate of N-Methylserotonin and serotonin, distinguishing the origin of urinary 5-hydroxyindoleacetic acid and 5-hydroxytryptophol in vivo can be challenging. scispace.com

Table 1: Key Metabolites in N-Methylserotonin Metabolism

PrecursorEnzymeMetabolite
N-MethylserotoninMonoamine Oxidase A (MAO-A)5-Hydroxyindole acetaldehyde
5-Hydroxyindole acetaldehydeAldehyde Dehydrogenase5-Hydroxyindoleacetic Acid (5-HIAA)
5-Hydroxyindole acetaldehydeAldehyde Reductase5-Hydroxytryptophol

Interplay with Melatonin (B1676174) Biosynthesis Pathways (e.g., N-acetylserotonin as intermediate)

The biosynthesis of melatonin from serotonin involves a two-step enzymatic process. nih.govwikipathways.org The first and often rate-limiting step is the conversion of serotonin to N-acetylserotonin (NAS) by the enzyme aralkylamine N-acetyltransferase (AANAT). wikipedia.orgresearchgate.net Subsequently, N-acetylserotonin is converted to melatonin by acetylserotonin O-methyltransferase (ASMT). wikipedia.orgwikipedia.org

While N-Methylserotonin itself is not a direct precursor in the primary melatonin synthesis pathway, the metabolic pathways of serotonin derivatives are interconnected. For instance, N-acetylserotonin, the direct precursor to melatonin, is structurally related to N-Methylserotonin. wikipedia.org The enzymes involved in melatonin synthesis can act on various indoleamines. nih.gov For example, ASMT can recognize both N-acetylserotonin and serotonin as substrates. nih.gov

In some organisms, alternative pathways for melatonin synthesis exist. For example, in plants under certain stress conditions, serotonin can be catalyzed by ASMT to form 5-methoxytryptamine, which is then converted to melatonin by serotonin N-acetyltransferase (SNAT). nih.gov This highlights the versatility of the enzymes involved in indoleamine metabolism and the potential for crosstalk between different pathways.

Receptor Pharmacology and Neurobiological Interactions of N Methylserotonin

Serotonin (B10506) Receptor Affinities and Agonist/Antagonist Profiles

N-Methylserotonin, also known as Nω-methyl-5-hydroxytryptamine (5-HO-NMT), is a tryptamine (B22526) alkaloid that demonstrates significant interaction with various serotonin (5-HT) receptors. wikipedia.org Its binding profile reveals a notable affinity and selectivity for specific receptor subtypes, coupled with agonist activity. wikipedia.org

Potency and Selectivity at 5-HT1A, 5-HT2A, 5-HT6, and 5-HT7 Subtypes

Research indicates that N-Methylserotonin binds with high affinity to several serotonin receptors, particularly the 5-HT1A and 5-HT7 subtypes, with an IC50 value of less than or equal to 2 nM. wikipedia.orgnih.gov It also displays high selectivity for the 5-HT1, 5-HT6, and 5-HT7 subfamilies. nih.gov While it shows a strong affinity for these receptors, its interaction with other serotonin receptor subtypes is comparatively lower. wikipedia.org Specifically, it has the least selectivity for the 5-HT3 and 5-HT4 receptors. nih.gov

Interactive Data Table: N-Methylserotonin Receptor Binding Affinities

Receptor Subtype Binding Affinity (IC50) Reference
5-HT1A ≤ 2 nM wikipedia.org
5-HT7 23 pM nih.gov
5-HT (General) 490 nM (for reuptake) nih.gov

Modulation of G-Protein Coupled Receptor Signaling (e.g., cAMP induction)

N-Methylserotonin demonstrates functional activity as an agonist at the 5-HT7 receptor, a G-protein coupled receptor (GPCR). nih.gov The activation of 5-HT7 receptors, which are coupled to Gαs proteins, leads to an increase in intracellular cyclic AMP (cAMP) levels. nih.govnih.gov Studies have shown that N-Methylserotonin induces cAMP production in human embryonic kidney (HEK) cells transfected with the human 5-HT7 receptor, with an EC50 of 22 nM. nih.gov This confirms its role in modulating GPCR signaling pathways. The process of GPCR signaling involves the receptor, upon activation, interacting with and activating heterotrimeric G proteins, which in turn modulate the activity of effector enzymes like adenylyl cyclase, the enzyme responsible for cAMP synthesis. researchgate.netnih.gov

Serotonin Transporter (SERT) Interaction and Reuptake Inhibition

In addition to its direct receptor interactions, N-Methylserotonin also functions as a selective serotonin reuptake inhibitor (SSRI). wikipedia.orgnih.gov It blocks the serotonin transporter (SERT), the protein responsible for clearing serotonin from the synaptic cleft. nih.govnih.gov By inhibiting SERT, N-Methylserotonin increases the extracellular concentration of serotonin, thereby enhancing serotonergic neurotransmission. Research has determined its IC50 for serotonin reuptake inhibition to be 490 nM. nih.gov This dual action of receptor agonism and reuptake inhibition suggests a multifaceted modulation of the serotonin system.

Interactions with Dopamine (B1211576) Receptor Systems

The serotonergic and dopaminergic systems are intricately linked, with significant anatomical and functional overlap, leading to complex cross-talk between these two major neurotransmitter systems. nih.govbiorxiv.org This interaction is crucial for regulating a wide array of behaviors and emotions. nih.gov

D1 and D3 Receptor Modulation in Neurotransmitter Balance

The balance between different dopamine receptor subtypes, such as the D1 and D3 receptors, plays a critical role in neurotransmission. D1 receptors are typically associated with excitatory pathways, while D3 receptors often mediate inhibitory actions. frontiersin.org The interplay between these receptors can be influenced by serotonergic activity. For instance, the inhibitory D3 receptor can form functional heterodimers with the excitatory D1 receptor, potentially altering downstream signaling. frontiersin.org Studies have shown that dopamine D1 and D3 receptors can have opposing effects on certain behaviors, highlighting the complexity of their interaction. nih.govnih.gov

Functional Cross-Talk between Serotonergic and Dopaminergic Pathways

Functional cross-talk between the serotonin and dopamine systems occurs at multiple levels. For example, serotonin receptors can modulate dopamine release. nih.gov The 5-HT2A receptor, for which N-Methylserotonin has some affinity, can physically interact with the dopamine D2 receptor to form a heterocomplex, leading to allosteric modulation and altered signaling. nih.govresearchgate.net This interaction has implications for conditions where both neurotransmitter systems are implicated. nih.govresearchgate.net Furthermore, the transporters for serotonin (SERT) and dopamine (DAT) are not entirely selective, and under certain conditions, can take up the other neurotransmitter, leading to co-release and co-signaling. researchgate.net This functional interplay underscores the interconnectedness of the serotonergic and dopaminergic pathways in the brain. nih.gov

Excitatory Amino Acid Receptor Systems

N-Methylserotonin's interaction with excitatory amino acid receptor systems, particularly the N-Methyl-D-Aspartate (NMDA) receptors, is a critical aspect of its neurobiological profile. This interaction is not direct but occurs through an indirect modulatory pathway, which has significant consequences for glutamatergic neurotransmission.

Indirect Modulation of N-Methyl-D-Aspartate (NMDA) Receptors

Research indicates that N-Methylserotonin does not directly bind to NMDA receptors but influences their activity through other receptor systems. Studies using the selective 5-HT3 receptor agonist, 2-methyl-serotonin, have demonstrated a significant, reversible reduction in NMDA-induced motoneuron depolarizations. nih.gov This effect is blocked by 5-HT3 antagonists, suggesting that the modulation of NMDA receptors by N-Methylserotonin is mediated by the activation of 5-HT3 receptors. nih.gov The mechanism appears to involve interneurons, as the effect is eliminated by tetrodotoxin (B1210768) (TTX), a blocker of voltage-gated sodium channels, and is associated with a reduction in spontaneous interneuronal discharges. nih.gov

Further evidence for this indirect modulation comes from studies in the nucleus tractus solitarii (NTS), where the pressor (blood pressure increasing) response to the 5-HT3 agonist 2-methyl-serotonin is dependent on NMDA receptors. nih.gov The administration of a selective NMDA receptor antagonist blocks the increase in mean arterial pressure induced by the 5-HT3 agonist, confirming the functional link between these two receptor systems. nih.gov

While N-Methylserotonin itself shows high affinity for 5-HT1A and 5-HT7 receptors, its influence on NMDA receptors is part of a broader interplay between the serotonergic and glutamatergic systems. wikipedia.orgnih.gov The activation of 5-HT1A receptors, for instance, has been shown to inhibit NMDA receptor-mediated currents in pyramidal neurons of the prefrontal cortex. nih.govfrontiersin.org This modulation is complex, involving intracellular signaling cascades that can affect the surface expression of NMDA receptor subunits. nih.gov

Interactive Data Table: Research Findings on N-Methylserotonin's Indirect NMDA Receptor Modulation

Agonist/CompoundReceptor TargetedEffect on NMDA Receptor ActivityExperimental ModelKey FindingReference
2-Methyl-serotonin5-HT3Reduction of NMDA-induced depolarizationFrog spinal cordModulation is indirect, involving interneurons. nih.gov
2-Methyl-serotonin5-HT3Pressor response dependent on NMDA receptorsRat Nucleus Tractus SolitariiFunctional interaction between 5-HT3 and NMDA receptors in blood pressure regulation. nih.gov
5-HT1A Agonists (e.g., 8-OH-DPAT)5-HT1AInhibition of NMDA-mediated currentsRat Prefrontal Cortex NeuronsActivation of 5-HT1A receptors suppresses NMDA receptor function. nih.govfrontiersin.orgnih.gov
α-methyl Serotonin5-HT ReceptorsPotentiation of NMDA-induced depolarizationFrog spinal cord (in presence of memantine)Complex interaction that can enhance NMDA receptor function under certain conditions. caymanchem.com

Implications for Glutamatergic Neurotransmission

The indirect modulation of NMDA receptors by N-Methylserotonin has significant implications for glutamatergic neurotransmission, the primary excitatory system in the brain. mdpi.combritannica.com Glutamate, the main excitatory neurotransmitter, acts on several receptors, including NMDA and AMPA receptors, to regulate a vast array of neurological functions. frontiersin.orgmdpi.com

The interaction between serotonin receptors and NMDA receptors is a crucial mechanism for balancing and fine-tuning neuronal excitability. frontiersin.org For example, the activation of 5-HT1A receptors can suppress NMDA-mediated signaling, thereby exerting an inhibitory influence on glutamatergic activity. frontiersin.org Conversely, the activation of 5-HT2A receptors has been shown to increase the excitatory effects of glutamate. frontiersin.org

This intricate relationship suggests that N-Methylserotonin, through its action on various serotonin receptor subtypes, can play a modulatory role in glutamatergic pathways. This can impact synaptic plasticity, learning, and memory, processes in which NMDA receptors are fundamentally involved. nih.govwikipedia.org Dysregulation of this serotonergic-glutamatergic interplay is implicated in various neurological and psychiatric conditions. nih.gov The ability of N-Methylserotonin to influence this balance highlights its potential significance in both normal brain function and pathological states.

Preclinical in Vitro and in Vivo Research Applications of N Methylserotonin

Organotypic and Tissue Slice Preparations

Organotypic slice cultures serve as an important bridge between dissociated cell cultures and in vivo animal models. noropsikiyatriarsivi.com These preparations maintain the three-dimensional architecture and synaptic organization of brain tissue, allowing for the study of neuronal networks in a more physiologically relevant context. noropsikiyatriarsivi.comnih.gov This technique allows for the precise control of the tissue's microenvironment while preserving the cellular diversity, including neurons, astrocytes, and microglia. noropsikiyatriarsivi.com While organotypic brain slice cultures are a powerful tool for neuroscience research, specific studies employing this methodology to investigate the direct effects of N-Methylserotonin were not identified in the provided search results.

Animal Models of Neurobiological Function

To understand the effects of N-Methylserotonin on a systemic level, researchers utilize in vivo animal models. These studies allow for the investigation of its impact on neurotransmitter dynamics and receptor engagement within a living organism.

In vivo microdialysis is a widely used technique to sample and measure the extracellular concentrations of neurotransmitters and their metabolites in specific brain regions of freely moving animals. springernature.comnih.gov This method is well-suited for detecting slower changes in neurotransmitter levels that can be induced by pharmacological agents. springernature.com By implanting a semipermeable probe into a brain area of interest, researchers can continuously collect dialysate for analysis. While microdialysis is a key technique for studying how substances affect serotonergic neurotransmission, specific microdialysis studies investigating the effects of N-Methylserotonin on neurotransmitter release and turnover are not detailed in the provided search results. nih.gov

Positron Emission Tomography (PET) is a non-invasive imaging technique that allows for the quantification of receptor binding in the living brain. nih.gov This is achieved by administering a radiolabeled ligand (a molecule that binds to the target receptor) and measuring its distribution. nih.gov To determine the receptor occupancy of a non-radiolabeled drug like N-Methylserotonin, two PET scans are typically performed: a baseline scan with only the radioligand, and a second scan after administration of the compound under investigation. nih.gov A reduction in the radioligand's binding potential in the second scan indicates that the unlabeled drug is occupying the receptors. nih.govfrontiersin.org

While PET is a powerful tool for studying serotonin (B10506) receptor occupancy for various compounds, specific PET imaging studies to determine the in vivo receptor occupancy of N-Methylserotonin have not been detailed in the provided search results. nih.gove-century.us

Table of Compounds

Behavioral Phenotyping in Rodent Models (e.g., cognitive assessments, motor activity)

Preclinical research using rodent models is essential for understanding the behavioral effects of neuroactive compounds like N-Methylserotonin. nih.govnih.gov These models allow for the detailed examination of behavioral phenotypes, which encompass a range of observable characteristics including motor activity, cognitive function, and emotional responses. nih.govresearchgate.net While a broad spectrum of behavioral tests is available for rodents, research on N-Methylserotonin has focused on specific, measurable responses that indicate its interaction with the central nervous system. mdpi.com

One of the key behavioral responses observed in vivo is the N-Methylserotonin-induced head-twitch response (HTR) in mice. nih.gov This behavior is a well-established indicator of 5-HT2A receptor activation. nih.gov Studies involving direct intracerebroventricular injection of N-Methylserotonin have demonstrated its ability to induce this specific behavioral phenotype. The response is confirmed to be mediated by the 5-HT2A receptor, as it can be significantly inhibited by the administration of a 5-HT2A receptor antagonist, such as M100907. nih.gov

Further investigation into the mechanisms underlying this behavioral response has utilized knockout mouse models. For instance, studies comparing wild-type mice with mice lacking the β-arrestin-2 protein (βarr2-KO) have shown that βarr2-KO mice exhibit a greater number of head twitches in response to N-Methylserotonin. nih.gov This suggests that the β-arrestin-2 signaling pathway is involved in modulating the behavioral effects mediated by the 5-HT2A receptor.

The table below summarizes findings from a study investigating the head-twitch response induced by N-Methylserotonin in both wild-type (WT) and β-arrestin-2 knockout (βarr2-KO) mice, highlighting the compound's role in behavioral phenotyping.

GenotypeCompound AdministeredObserved Behavioral ResponseKey Finding
Wild-Type (WT) MiceN-MethylserotoninInduction of head-twitch responseDemonstrates in vivo activity at the 5-HT2A receptor.
β-arrestin-2 KO (βarr2-KO) MiceN-MethylserotoninSignificantly greater number of head twitches compared to WT miceSuggests β-arrestin-2 modulates the 5-HT2A receptor-mediated behavioral response.
WT and βarr2-KO MiceN-Methylserotonin + M100907 (5-HT2A antagonist)Significant inhibition of head-twitch responseConfirms the head-twitch response is mediated by the 5-HT2A receptor.

Role in Gut-Brain Axis and Microbiome Interactions (e.g., Microbial Liberation from Dietary Components)

The gut-brain axis represents a bidirectional communication network between the gastrointestinal tract and the central nervous system, where the gut microbiota plays a crucial role. nih.govyoutube.com This complex system involves neural, endocrine, and immune signaling pathways. nih.govmdpi.com Gut microbes can produce a wide array of neuroactive compounds, including neurotransmitters and their precursors, which can influence brain function and behavior. youtube.commdpi.com

A significant finding in this area is the microbial liberation of N-Methylserotonin from dietary sources. nih.govdtu.dk Research has demonstrated that certain members of the human gut microbiota, such as Bacteroides ovatus, can release N-Methylserotonin from complex plant fibers, specifically orange fibers. nih.govfabresearch.org This "mining" activity was identified through mass spectrometry of intestinal contents from gnotobiotic mice colonized with human gut microbiota. nih.govdtu.dk

In vitro and functional genomic studies have further elucidated this process, revealing that specific polysaccharide utilization loci in B. ovatus that target pectins are associated with the liberation of N-Methylserotonin. nih.govfabresearch.org In human studies, a direct correlation was found between the fecal accumulation of N-Methylserotonin after consumption of orange fiber and the abundance of microbial genes that encode for pectin-digesting enzymes. nih.govfabresearch.org

Once liberated, N-Methylserotonin can exert physiological effects. Studies in germ-free mice, which lack a microbiome, have shown that oral administration of N-Methylserotonin leads to several distinct effects. These include a reduction in adiposity, alterations in liver glycogenesis, and a shortened gut transit time. nih.govfabresearch.org Furthermore, it was observed to change the expression of genes in the liver and colon that are responsible for regulating circadian rhythm. nih.govfabresearch.org These findings underscore the potential for microbially-liberated N-Methylserotonin from dietary components to act as a signaling molecule within the gut-brain axis. nih.gov

Comparative Pharmacodynamics and Pharmacokinetics of N-Methylserotonin and Analogs

The pharmacodynamics of a compound describe its interactions with and effects on the body, particularly its receptor binding affinity and efficacy. N-Methylserotonin exhibits a distinct pharmacodynamic profile characterized by high affinity and selectivity for specific serotonin receptors. nih.govwikipedia.org It also functions as a selective serotonin reuptake inhibitor (SSRI). nih.govwikipedia.org

In vitro studies have established that N-Methylserotonin is a potent agonist at several serotonin receptors. wikipedia.org It binds with particularly high affinity to the 5-HT7 and 5-HT1A receptors. nih.govwikipedia.org Its affinity for these receptors is in the picomolar to low nanomolar range, indicating a strong binding capacity. nih.gov The compound shows selectivity, with less affinity for other serotonin receptor subtypes like 5-HT3 and 5-HT4. nih.gov In addition to its direct receptor agonism, N-Methylserotonin demonstrates SSRI activity, which involves blocking the serotonin transporter (SERT), thereby increasing the extracellular concentration of serotonin. nih.gov

The table below details the in vitro serotonergic activity of N-Methylserotonin, showcasing its receptor binding affinities and functional activity.

TargetActivity TypeMeasured Value (IC50)Reference
5-HT7 ReceptorBinding Affinity23 pM nih.gov
5-HT1A ReceptorBinding AffinityHigh Affinity (≤ 2 nM) wikipedia.org
Serotonin Transporter (SERT)Reuptake InhibitionActivity in the μM range nih.gov
5-HT1 SubfamilyBinding AffinityHigh Selectivity nih.gov
5-HT6 SubfamilyBinding AffinityHigh Selectivity nih.gov
5-HT3 ReceptorBinding AffinityLeast Selectivity nih.gov
5-HT4 ReceptorBinding AffinityLeast Selectivity nih.gov

Pharmacokinetics, which involves the study of a compound's absorption, distribution, metabolism, and excretion, is less characterized for N-Methylserotonin. While its in vitro activity suggests potential for in vivo effects, further studies are required to fully evaluate its oral bioavailability and metabolic fate in preclinical models. nih.gov

Future Directions in N Methyl Serotonin D3 Research

Development of Advanced Deuterated Analogs for Specific Research Questions

The strategic replacement of hydrogen with deuterium (B1214612), a stable isotope, in N-Methyl Serotonin (B10506) to create N-Methyl Serotonin-d3 is just the beginning. Future research will focus on developing a new generation of deuterated analogs to address highly specific biological questions.

One primary application of deuterated compounds like this compound is their use as internal standards for quantitative analysis by mass spectrometry. lumiprobe.comnih.govcerilliant.com The heavier mass of the deuterated analog allows it to be distinguished from the naturally occurring (or "light") compound, while behaving almost identically during sample preparation and chromatographic separation. cerilliant.com This ensures a high degree of accuracy and precision when measuring the concentration of endogenous N-Methylserotonin in complex biological matrices like plasma or urine. nih.gov

Beyond their role as standards, advanced deuterated analogs can be designed to probe metabolic pathways. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic processes that involve breaking this bond—a phenomenon known as the kinetic isotope effect. researchgate.netnih.gov By selectively placing deuterium atoms at different positions on the N-Methylserotonin molecule, researchers can investigate its metabolic fate. For example, deuteration on the N-methyl group (as in this compound) can specifically slow N-demethylation, a common metabolic pathway for many compounds. researchgate.net This allows scientists to study the pharmacological effects of the parent compound with reduced interference from its metabolites, or to identify which metabolic pathways are most significant.

Future work will likely involve synthesizing analogs with deuterium at various positions on the indole (B1671886) ring or the ethylamine (B1201723) side chain. This will help to create a toolkit of specialized molecules to dissect the compound's metabolism and pharmacokinetics with unprecedented detail.

Integration with Multi-Omics Approaches for Comprehensive Pathway Analysis

The full biological impact of N-Methylserotonin can only be understood by looking at the entire system. Multi-omics, an approach that integrates data from different biological layers—genomics (DNA), transcriptomics (RNA), proteomics (proteins), and metabolomics (metabolites)—offers a path to achieving this holistic view. researchgate.netbiorxiv.org Future research on this compound will increasingly rely on these integrated strategies.

Recent studies have already demonstrated the power of multi-omics in understanding how the gut microbiota influences the effects of antidepressants that target the serotonin system. researchgate.netnih.gov Similar approaches can be applied to N-Methylserotonin. For instance, after administering this compound, researchers could perform:

Transcriptomics (RNA-Seq): To see which genes are turned on or off in response to the compound in different tissues, such as the brain, liver, or colon. nih.gov

Proteomics: To identify changes in protein expression, revealing the downstream effects of gene expression changes. researchgate.netbiorxiv.org

By combining these datasets, scientists can construct comprehensive maps of the signaling pathways affected by N-Methylserotonin. This could reveal novel mechanisms of action, identify new therapeutic targets, and provide biomarkers to predict response to treatments involving serotonergic modulation. researchgate.net For example, a multi-omics study could elucidate how N-Methylserotonin, liberated from dietary fiber by gut bacteria, influences host metabolism and gene expression in the intestine and liver. nih.gov

High-Resolution Imaging Techniques for Spatiotemporal Dynamics

Visualizing where and when N-Methylserotonin acts in the living brain is a critical goal for understanding its function. Advanced, high-resolution imaging techniques, such as Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT), are powerful tools for this purpose. nih.govmdpi.com

The future of this compound research will involve the development of radiolabeled versions of the molecule (e.g., with Carbon-11 or Fluorine-18) to serve as tracers for PET imaging. researchgate.netnih.gov These tracers would allow researchers to non-invasively map the distribution of the specific serotonin receptors that N-Methylserotonin binds to with high affinity, such as the 5-HT1A and 5-HT7 receptors. medpath.comwikipedia.org

By conducting PET scans in living subjects, scientists could:

Determine the precise brain regions where N-Methylserotonin accumulates.

Measure the density and occupancy of its target receptors in both healthy and disease states.

Observe how receptor levels change in response to therapeutic interventions. medpath.com

This information is invaluable for understanding the compound's role in neuropsychiatric disorders and for the development of new drugs. Combining PET data with high-resolution structural images from Magnetic Resonance Imaging (MRI) can create detailed 3D maps of the serotonergic system, providing unparalleled insights into its organization and function. researchgate.net

Computational Modeling and In Silico Predictions of N-Methylserotonin Interactions

Computational, or in silico, methods are becoming indispensable in modern pharmacology. These techniques use computer simulations to predict how a molecule like N-Methylserotonin will interact with its biological targets at an atomic level. herbmedpharmacol.comherbmedpharmacol.com Future research will leverage these tools to accelerate the discovery and design of new drugs targeting the serotonergic system.

Key computational approaches include:

Molecular Docking: This method predicts the preferred orientation of N-Methylserotonin when it binds to a receptor, such as the 5-HT7 receptor, for which it has a high affinity. researchgate.netnih.gov Docking studies can help explain why it binds to certain receptors and not others, and can be used to screen large libraries of virtual compounds for new potential drugs. nih.govresearchgate.net

Molecular Dynamics (MD) Simulations: MD simulations model the movement of every atom in the ligand-receptor complex over time. biorxiv.orgmdpi.com This provides a dynamic view of the binding process and can reveal subtle conformational changes in the receptor that are crucial for its activation. herbmedpharmacol.commdpi.com These simulations help to understand the molecular basis for the compound's agonist activity. biorxiv.org

By combining these in silico approaches, researchers can build predictive models of N-Methylserotonin's activity, guiding the design of new analogs with improved properties, such as higher selectivity or better metabolic stability. These computational studies reduce the time and cost associated with traditional laboratory experiments and provide a deeper, mechanistic understanding of drug-receptor interactions. herbmedpharmacol.com

Exploration of Endogenous N-Methylserotonin Roles in Novel Biological Contexts

While much of serotonin research has focused on the brain, recent discoveries have highlighted the importance of peripherally produced serotonin and its derivatives. A groundbreaking area of future research is the exploration of endogenous N-Methylserotonin produced in novel biological contexts, particularly in relation to the gut microbiome.

Recent studies have revealed that specific bacteria in the human gut, such as Bacteroides ovatus, can liberate N-Methylserotonin from plant fibers found in foods like oranges. nih.govnih.govfabresearch.orgdtu.dk This microbially-liberated N-Methylserotonin can then exert significant physiological effects on the host. In animal models, it has been shown to reduce adiposity, alter liver metabolism, and change the expression of genes that regulate the body's internal clock, or circadian rhythm. nih.govnih.govdtu.dkresearchgate.net

This discovery opens up several exciting avenues for future investigation:

Gut-Brain Axis: Researchers will explore how N-Methylserotonin produced in the gut communicates with the brain and influences mood and behavior.

Metabolic Health: The impact of this compound on obesity, diabetes, and other metabolic disorders will be a key area of study.

Circadian Rhythms: Further studies will elucidate the precise mechanisms by which N-Methylserotonin influences the molecular clock in peripheral tissues like the liver and colon, potentially linking diet, the microbiome, and circadian function. nih.govnih.govmdpi.comresearchgate.net

Understanding these novel roles for endogenous N-Methylserotonin could lead to new therapeutic strategies for a range of conditions, potentially through dietary interventions or manipulation of the gut microbiome to enhance its production. hksmp.com

Q & A

Q. What protocols ensure reproducibility in longitudinal studies of this compound’s neurochemical effects?

  • Methodological Answer : Standardize animal models (e.g., C57BL/6 mice), dosing schedules, and tissue sampling times. Use isotope dilution MS for absolute quantification in brain homogenates. Pre-register experimental designs to minimize batch effects and publication bias .

Data Analysis and Reporting

Q. How should researchers statistically analyze dose-response relationships for this compound in receptor activation assays?

  • Methodological Answer : Fit data to sigmoidal curves (e.g., Hill equation) using nonlinear regression. Report EC50 values with 95% confidence intervals and use ANOVA for inter-group comparisons. Outlier detection (e.g., Grubbs’ test) ensures robustness in high-throughput screens .

Q. What frameworks support meta-analysis of this compound’s pharmacokinetic parameters across studies?

  • Methodological Answer : Extract parameters (e.g., clearance, volume of distribution) into standardized templates (e.g., Phoenix WinNonlin). Use random-effects models to account for interspecies variability. Public repositories (e.g., ChEMBL) enhance data interoperability .

Ethical and Methodological Compliance

Q. How can researchers ensure ethical validation of this compound studies involving animal models?

  • Methodological Answer : Adhere to ARRIVE guidelines for experimental design transparency. Include power analyses to justify sample sizes and avoid unnecessary animal use. Third-party audits of welfare protocols (e.g., housing conditions) enhance compliance .

Q. What documentation is critical for replicating this compound experiments?

  • Methodological Answer : Publish detailed Materials and Methods sections, including reagent lot numbers, instrument calibration records, and raw data repositories (e.g., Figshare). Cross-reference synthetic protocols with ChemSpider or PubChem entries .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.